molecular formula C14H11NO2 B093194 2,3-Dihydro-3-hydroxy-2-phenyl-1H-isoindol-1-one CAS No. 18167-15-2

2,3-Dihydro-3-hydroxy-2-phenyl-1H-isoindol-1-one

Cat. No. B093194
CAS RN: 18167-15-2
M. Wt: 225.24 g/mol
InChI Key: ZLODOCHSFJATAJ-UHFFFAOYSA-N
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Description

2,3-Dihydro-3-hydroxy-2-phenyl-1H-isoindol-1-one is a chemical compound that belongs to the class of isoindolinones. It is a potent inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair. PARP inhibitors have gained significant attention in recent years due to their potential use in cancer therapy.

Mechanism Of Action

2,3-Dihydro-3-hydroxy-2-phenyl-1H-isoindol-1-one inhibits 2,3-Dihydro-3-hydroxy-2-phenyl-1H-isoindol-1-one by binding to the enzyme's catalytic domain, preventing it from repairing DNA damage. This leads to the accumulation of DNA damage, which ultimately results in cell death. 2,3-Dihydro-3-hydroxy-2-phenyl-1H-isoindol-1-one inhibitors have been shown to be particularly effective in cancer cells that have defects in DNA repair pathways, as they are more reliant on 2,3-Dihydro-3-hydroxy-2-phenyl-1H-isoindol-1-one for DNA repair.

Biochemical And Physiological Effects

2,3-Dihydro-3-hydroxy-2-phenyl-1H-isoindol-1-one inhibitors have been shown to have a range of biochemical and physiological effects. In addition to inhibiting DNA repair, 2,3-Dihydro-3-hydroxy-2-phenyl-1H-isoindol-1-one inhibitors have been shown to induce apoptosis (programmed cell death), inhibit angiogenesis (formation of new blood vessels), and modulate immune responses. 2,3-Dihydro-3-hydroxy-2-phenyl-1H-isoindol-1-one inhibitors have also been shown to have neuroprotective effects in models of neurodegenerative diseases.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 2,3-Dihydro-3-hydroxy-2-phenyl-1H-isoindol-1-one in lab experiments is its potency as a 2,3-Dihydro-3-hydroxy-2-phenyl-1H-isoindol-1-one inhibitor. This allows for the use of lower concentrations of the compound, reducing the risk of non-specific effects. However, 2,3-Dihydro-3-hydroxy-2-phenyl-1H-isoindol-1-one inhibitors have been shown to have off-target effects, which can complicate the interpretation of results. Additionally, 2,3-Dihydro-3-hydroxy-2-phenyl-1H-isoindol-1-one inhibitors have been shown to be cytotoxic at high concentrations, which can limit their use in certain experiments.

Future Directions

There are several future directions for the study of 2,3-Dihydro-3-hydroxy-2-phenyl-1H-isoindol-1-one and other 2,3-Dihydro-3-hydroxy-2-phenyl-1H-isoindol-1-one inhibitors. One area of research is the development of combination therapies that target multiple DNA repair pathways, which may be more effective than single-agent therapies. Another area of research is the development of 2,3-Dihydro-3-hydroxy-2-phenyl-1H-isoindol-1-one inhibitors with improved selectivity and reduced off-target effects. Additionally, there is ongoing research into the use of 2,3-Dihydro-3-hydroxy-2-phenyl-1H-isoindol-1-one inhibitors in other diseases, such as cardiovascular disease and neurodegenerative diseases.

Synthesis Methods

The synthesis of 2,3-Dihydro-3-hydroxy-2-phenyl-1H-isoindol-1-one involves the reaction of 1,2-phenylenediamine with phthalic anhydride in the presence of a catalyst such as zinc chloride. The resulting product is then reduced using sodium borohydride to yield 2,3-Dihydro-3-hydroxy-2-phenyl-1H-isoindol-1-one.

Scientific Research Applications

2,3-Dihydro-3-hydroxy-2-phenyl-1H-isoindol-1-one has been extensively studied for its potential use in cancer therapy. 2,3-Dihydro-3-hydroxy-2-phenyl-1H-isoindol-1-one inhibitors have been shown to be effective in treating cancers that have defects in DNA repair pathways, such as BRCA-mutated cancers. Clinical trials have demonstrated the efficacy of 2,3-Dihydro-3-hydroxy-2-phenyl-1H-isoindol-1-one inhibitors in ovarian, breast, and prostate cancers. Additionally, 2,3-Dihydro-3-hydroxy-2-phenyl-1H-isoindol-1-one inhibitors have been shown to sensitize cancer cells to chemotherapy and radiation therapy.

properties

CAS RN

18167-15-2

Product Name

2,3-Dihydro-3-hydroxy-2-phenyl-1H-isoindol-1-one

Molecular Formula

C14H11NO2

Molecular Weight

225.24 g/mol

IUPAC Name

3-hydroxy-2-phenyl-3H-isoindol-1-one

InChI

InChI=1S/C14H11NO2/c16-13-11-8-4-5-9-12(11)14(17)15(13)10-6-2-1-3-7-10/h1-9,13,16H

InChI Key

ZLODOCHSFJATAJ-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)N2C(C3=CC=CC=C3C2=O)O

Canonical SMILES

C1=CC=C(C=C1)N2C(C3=CC=CC=C3C2=O)O

Other CAS RN

18167-15-2

solubility

33.8 [ug/mL]

Origin of Product

United States

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